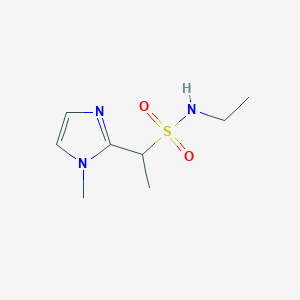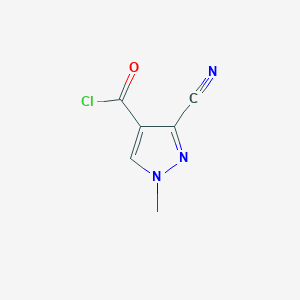![molecular formula C9H10N2S B13968892 2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
2-Ethylthioimidazo[1,2-a]Pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylthioimidazo[1,2-a]Pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods: Industrial production of 2-Ethylthioimidazo[1,2-a]Pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, are often employed to minimize the ecological impact .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthioimidazo[1,2-a]Pyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[1,2-a]pyridines, and various substituted derivatives .
Scientific Research Applications
2-Ethylthioimidazo[1,2-a]Pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylthioimidazo[1,2-a]Pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can inhibit key enzymes involved in metabolic pathways, disrupt cell signaling, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the ethylthio group.
2-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group at the 2-position.
2-Chloroimidazo[1,2-a]pyridine: A derivative with a chloro group at the 2-position.
Uniqueness: 2-Ethylthioimidazo[1,2-a]Pyridine is unique due to the presence of the ethylthio group, which enhances its chemical reactivity and biological activity. This modification allows for the development of novel compounds with improved pharmacological properties .
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-ethylsulfanylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2S/c1-2-12-9-7-11-6-4-3-5-8(11)10-9/h3-7H,2H2,1H3 |
InChI Key |
MTWQAJTXMSPIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)








![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)

![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)

